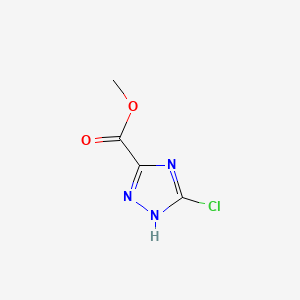

methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZVUEAMBRJIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553866 | |

| Record name | Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21733-05-1 | |

| Record name | Methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Chemical Properties of Chlorotriazoles for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemical properties of chlorotriazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By delving into their synthesis, reactivity, and physicochemical characteristics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively utilize these versatile molecules in their work.

Introduction to Chlorotriazoles: A Privileged Scaffold

Triazole rings, five-membered heterocycles containing three nitrogen atoms, are considered "privileged structures" in medicinal chemistry due to their favorable metabolic stability, capacity for hydrogen bonding, and their ability to act as bioisosteres for amide or ester groups.[1] The introduction of a chlorine atom onto the triazole ring to form a chlorotriazole further enhances its synthetic utility, providing a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atom and the inherent electronic properties of the triazole ring govern the unique reactivity and characteristics of these compounds.

The position of the nitrogen atoms defines two major isomers: 1,2,3-triazoles and 1,2,4-triazoles. The chlorine substituent can be located at various positions on the carbon atoms of these rings, leading to a diverse array of chlorotriazole derivatives with distinct properties. Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a wide range of substituents, enabling the creation of diverse bioactive molecules with applications including antifungal, anticancer, antiviral, and antibacterial agents.[2][3]

Synthesis of Chlorotriazoles

The synthetic routes to chlorotriazoles are crucial for accessing a variety of derivatives for further investigation. The choice of synthetic strategy often depends on the desired isomer and substitution pattern.

Synthesis of 1,2,3-Chlorotriazoles

A primary and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] To obtain chlorotriazoles via this method, a chlorinated alkyne or a chlorinated azide can be employed.

A common approach involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4][5] For instance, the reaction of an organic azide with a chloro-substituted alkyne in the presence of a copper(I) catalyst yields the corresponding 4-chloro-1,2,3-triazole.

Experimental Protocol: Synthesis of a 4-Chloro-1,2,3-triazole Derivative via CuAAC

Objective: To synthesize a 4-chloro-1,2,3-triazole derivative from an organic azide and 3-chloro-1-propyne.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and 3-chloro-1-propyne (1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

-

Reaction Execution: Add the catalyst solution to the reaction mixture. Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-chloromethyl-1,2,3-triazole derivative.

Causality Behind Experimental Choices:

-

Excess Alkyne: A slight excess of the chloroalkyne is used to ensure the complete consumption of the limiting azide.

-

Sodium Ascorbate: This reducing agent is crucial for generating the active Cu(I) species from the Cu(II) salt in situ.

-

Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC as it can dissolve both organic and inorganic reagents.

Synthesis of 1,2,4-Chlorotriazoles

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates containing the N-C-N fragment. For chlorotriazoles, a chlorinated precursor is typically used. One established method involves the reaction of a chloro-substituted imidate with a hydrazine derivative.

Logical Relationship: Synthesis of 1,2,4-Chlorotriazoles

Caption: General workflow for the synthesis of 1,2,4-chlorotriazole derivatives.

Chemical Reactivity of Chlorotriazoles

The chlorine atom on the triazole ring is a key functional group that dictates the reactivity of these compounds, making them valuable synthetic intermediates.[7] The electron-deficient nature of the triazole ring facilitates nucleophilic substitution reactions at the chlorinated carbon.[7]

Nucleophilic Substitution Reactions

Chlorotriazoles readily undergo nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at a specific position on the triazole ring.[7] The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) or a nucleophilic aromatic substitution (SNAr)-type mechanism, depending on the specific substrate and reaction conditions.[8][9][10]

Common Nucleophiles:

-

Amines: Reaction with primary or secondary amines yields amino-triazole derivatives.

-

Thiols: Thiolates can displace the chlorine to form thioether-substituted triazoles.

-

Alkoxides: Alkoxides react to produce alkoxy-triazole derivatives.

-

Azides: The introduction of an azide group opens up further possibilities for click chemistry.

Experimental Workflow: Nucleophilic Substitution on a Chlorotriazole

Caption: A typical experimental workflow for nucleophilic substitution on chlorotriazoles.

Cross-Coupling Reactions

Chlorotriazoles are excellent substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11][12][13][14] Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are commonly employed.[13] These reactions enable the introduction of aryl, vinyl, and alkynyl groups onto the triazole ring, significantly expanding the accessible chemical space.

Examples of Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.[13]

-

Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.[12]

-

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[13]

Signaling Pathway: Suzuki Cross-Coupling of a Chlorotriazole

Caption: Catalytic cycle of a Suzuki cross-coupling reaction involving a chlorotriazole.

Physicochemical Properties of Chlorotriazoles

The physicochemical properties of chlorotriazoles, such as their acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their behavior in biological systems and are therefore of paramount importance in drug development.[15][16]

| Property | Description | Importance in Drug Development |

| pKa | The pKa value indicates the strength of an acid or base. Triazoles are generally weakly basic. The chloro-substituent, being electron-withdrawing, can influence the pKa of the triazole ring nitrogens. | Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[17] |

| logP | The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. The chlorine atom generally increases the lipophilicity of a molecule. | A key parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logP is often sought for good oral bioavailability.[18][19] |

| Solubility | The ability of a compound to dissolve in a solvent. The introduction of a chlorine atom can decrease aqueous solubility. | Poor solubility can be a major hurdle in drug development, affecting formulation and bioavailability.[15] |

Self-Validating System for Property Determination:

The accurate determination of these properties is crucial. A self-validating system for their measurement would involve:

-

Orthogonal Measurements: Employing at least two different experimental methods to measure each property (e.g., potentiometric titration and UV-spectrophotometry for pKa).

-

Calibration with Standards: Using well-characterized reference compounds with known pKa, logP, and solubility values to calibrate the instruments and validate the experimental setup.

-

Computational Prediction: Utilizing in silico models to predict these properties and comparing the predicted values with the experimental results. Discrepancies can highlight potential experimental errors or limitations of the computational model.[20][21][22]

Spectroscopic Characterization of Chlorotriazoles

The unambiguous identification and structural elucidation of chlorotriazoles rely on a combination of spectroscopic techniques.[23][24][25][26][27]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts of the triazole ring protons are influenced by the position of the chlorine atom and other substituents.

-

¹³C NMR: Shows the chemical environment of the carbon atoms. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

-

2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete connectivity of the molecule and confirming the substitution pattern on the triazole ring.[27]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[24] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectrum of chlorotriazoles.

X-ray Crystallography

For crystalline chlorotriazole derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[28][29][30][31] This technique can unambiguously determine the connectivity, stereochemistry, and intermolecular interactions, which is crucial for understanding structure-activity relationships.[28][31]

Experimental Protocol: Spectroscopic Analysis of a Novel Chlorotriazole

Objective: To fully characterize the structure of a newly synthesized chlorotriazole derivative.

Methodology:

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to assign all proton and carbon signals and establish the molecular structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to obtain the molecular ion peak.

-

Perform HRMS analysis to confirm the elemental composition.

-

If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern for further structural confirmation.[24]

-

-

X-ray Crystallography (if suitable crystals are obtained):

-

Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software to obtain the precise three-dimensional atomic coordinates.[28]

-

Trustworthiness of the Protocol: This multi-technique approach provides a self-validating system for structural characterization. The data from NMR and MS should be consistent with the structure determined by X-ray crystallography, providing a high degree of confidence in the assigned structure.

Conclusion

Chlorotriazoles represent a synthetically versatile and medicinally relevant class of compounds. A thorough understanding of their fundamental chemical properties, from their synthesis and reactivity to their physicochemical and spectroscopic characteristics, is essential for their effective application in research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for scientists working with these promising molecules, enabling them to design and execute experiments with a clear understanding of the underlying chemical principles.

References

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available from: [Link]

-

Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. Journal of Organic Chemistry. Available from: [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available from: [Link]

-

Chemical Properties. The Chlorine Institute. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available from: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available from: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available from: [Link]

-

(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available from: [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. Available from: [Link]

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Available from: [Link]_

-

Experimental and predicted pKa, log P and solubility of the study compounds. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and NMR Studies of 1,2,3-triazolium Ionic Liquids: A Good Perspective Regarding Cytotoxicity. PubMed. Available from: [Link]

-

SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange. Available from: [Link]

-

Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Scirp.org. Available from: [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]

-

what is a cross-coupling reaction?. YouTube. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available from: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

-

Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available from: [Link]

-

X-ray Crystallography of Chemical Compounds. PubMed. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available from: [Link]

-

Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. YouTube. Available from: [Link]

-

Advances in Cross-Coupling Reactions. MDPI. Available from: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available from: [Link]

-

Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. ePrints Soton. Available from: [Link]

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available from: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Available from: [Link]

-

7.3: X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]

-

Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available from: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available from: [Link]

-

(PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. Available from: [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available from: [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]

-

Cross-coupling reaction. Wikipedia. Available from: [Link]

-

Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. OUCI. Available from: [Link]

-

Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. National Institutes of Health. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Advances in Cross-Coupling Reactions [mdpi.com]

- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. youtube.com [youtube.com]

- 20. scirp.org [scirp.org]

- 21. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis, characterization, and NMR studies of 1,2,3-triazolium ionic liquids: a good perspective regarding cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. DSpace [bradscholars.brad.ac.uk]

- 30. mdpi.com [mdpi.com]

- 31. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Triazoles

Introduction: The Indispensable Role of Triazoles and the Imperative of Precise Characterization

Substituted triazoles are a cornerstone of modern medicinal chemistry and materials science. Their unique five-membered heterocyclic structure, featuring three nitrogen atoms, imparts a remarkable versatility that has led to their incorporation into a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The biological activity and material properties of these compounds are exquisitely sensitive to their substitution patterns and isomeric forms (e.g., 1,2,3- vs. 1,2,4-triazoles, and 1,4- vs. 1,5-disubstituted 1,2,3-triazoles).[3][4] Consequently, unambiguous structural elucidation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth exploration of the core spectroscopic techniques employed in the comprehensive characterization of substituted triazoles, grounded in both theoretical principles and field-proven experimental insights.

This document is structured to empower researchers, from seasoned investigators to those new to the field, with the rationale behind methodological choices and the ability to interpret complex spectral data with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supplemented by computational approaches that bridge empirical data with theoretical understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of triazole derivatives, particularly for distinguishing between isomers.[3] The chemical environment of each nucleus within the molecule generates a unique resonance frequency, providing a detailed map of the molecular architecture.

Unambiguous Isomer Assignment: ¹H and ¹³C NMR

The precise substitution pattern on the triazole ring can be definitively established through one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.[5] A key diagnostic for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles lies in the chemical shift of the triazole ring carbons.[4]

-

1,4-Disubstituted Isomers: The C5 carbon signal typically appears significantly upfield, around δ ~120-127 ppm.[5]

-

1,5-Disubstituted Isomers: The C4 carbon signal is found further downfield, at approximately δ ~133 ppm.[4]

The proton of the triazole ring (H5 in 1,4-isomers) also provides a characteristic singlet, though its chemical shift can be influenced by the nature of the substituents.[5]

Expert Insight: The choice of solvent is critical. Prototropic tautomerism of the NH proton in unsubstituted or N-H containing triazoles can lead to broadened signals in both ¹H and ¹³C NMR spectra, a phenomenon that is often concentration and solvent-dependent.[6] Using aprotic, non-polar solvents like CDCl₃ can sometimes sharpen these signals compared to more polar solvents like DMSO-d₆.

Advanced Structural Elucidation: 2D NMR Techniques

For complex molecules with overlapping signals, two-dimensional (2D) NMR experiments are indispensable for complete and accurate signal assignment.[3] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This web of correlations provides irrefutable proof of the compound's structure.

Experimental Protocol: Acquiring High-Quality NMR Data for a Novel Triazole Derivative

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified triazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Ensure the sample is free of particulate matter by filtering if necessary.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 16 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[7]

-

For distinguishing isomers, a gated decoupling experiment can be particularly useful to observe C-H coupling constants, which can further confirm assignments.[4]

-

-

2D NMR Acquisition (if required):

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Adjust the number of scans and acquisition times to achieve the desired resolution and sensitivity.

-

-

Data Processing:

Data Summary Table: Typical NMR Chemical Shifts for Substituted Triazoles

| Nucleus | Isomer Type | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Triazole C-H | 7.5 - 8.8 | Singlet, position influenced by substituents. |

| N-H | 11.0 - 16.0 | Often a broad singlet, may exchange with D₂O.[6] | |

| ¹³C | C4 (1,5-disubstituted) | ~133 - 148 | Downfield shift is diagnostic.[4][5] |

| C5 (1,4-disubstituted) | ~120 - 127 | Upfield shift is diagnostic.[4][5] |

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight of a synthesized triazole and for gaining structural insights through the analysis of its fragmentation patterns. The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.

Ionization Techniques: Hard vs. Soft Methods

-

Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and often complex fragmentation. While this provides a detailed fragmentation fingerprint, the molecular ion (M⁺) may be weak or absent for some derivatives.[9]

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[9] This is the method of choice for confirming molecular weight. By increasing the fragmentor voltage in the mass spectrometer, controlled fragmentation (tandem MS or MS/MS) can be induced to provide structural information.[9]

Characteristic Fragmentation Patterns

The fragmentation of the triazole ring is highly dependent on the isomer and the nature and position of its substituents.[9][10]

-

1,2,4-Triazoles (EI): A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion.[9] Loss of a nitrogen molecule (N₂) is also frequently observed.[9]

-

1,2,3-Triazoles: Fragmentation is strongly influenced by the substituents. Prominent fragmentation pathways can include the loss of N₂, HCN, or fragments related to the substituent groups.[10] For instance, skeletal rearrangements can occur, leading to the elimination of the maximum possible number of N₂ molecules.[10]

The ability to distinguish between isomers using MS can be challenging, but detailed analysis of MS/MS spectra, sometimes coupled with infrared ion spectroscopy, can reveal subtle differences in fragmentation pathways that allow for their differentiation.[11]

Experimental Protocol: LC-MS Analysis of a Triazole Derivative

This protocol is representative for confirming the molecular weight and purity of a synthesized triazole.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

Instrumentation (LC-ESI-MS):

-

HPLC: Agilent 1260 Infinity system or equivalent.[9]

-

Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[9] Formic acid aids in the protonation of the analyte.

-

Flow Rate: 0.4 mL/min.[9]

-

Mass Spectrometer: Triple-stage quadrupole or Q-TOF mass spectrometer with an ESI source.[12]

-

-

MS Parameter Optimization:

-

Capillary Voltage: ~4000 V.[9]

-

Drying Gas (N₂): Flow rate of ~10 L/min at a temperature of ~300-350 °C.[9][13]

-

Scan Range: m/z 100–1000.[9]

-

Fragmentor Voltage: Start with a low voltage (e.g., 70 V) to observe the ([M+H]⁺) ion, then increase (e.g., to 150-200 V) to induce fragmentation for MS/MS analysis.[9]

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the triazole.

-

Determine the exact mass of the ([M+H]⁺) ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

-

Visualization of MS Analysis Workflow

Caption: Workflow for LC-MS analysis of triazoles.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For triazoles, it is particularly useful for confirming the formation of the ring and identifying key substituent bonds.

Key Vibrational Frequencies

The infrared spectrum of a triazole derivative contains a wealth of information. Specific absorption bands can be assigned to the vibrational modes of the triazole ring and its substituents.[1]

-

N-H Stretching: For triazoles with an N-H bond, a stretching vibration is typically observed in the region of 3100-3200 cm⁻¹.[14][15]

-

C-H Aromatic Stretching: Aromatic C-H stretching vibrations from both the triazole ring and any aryl substituents usually appear just above 3000 cm⁻¹.[14]

-

C=N and N=N Stretching: Vibrations corresponding to C=N and N=N stretching within the triazole ring are found in the 1400-1600 cm⁻¹ region.[1][14]

-

Ring Deformation: The triazole ring itself has characteristic "marker bands" or deformation vibrations that can help confirm its presence.[16]

Expert Insight: The interpretation of FT-IR spectra is significantly enhanced by computational methods.[16][17] Density Functional Theory (DFT) calculations can predict the vibrational frequencies of a proposed structure. Comparing the computed spectrum with the experimental one allows for a much more confident assignment of the observed bands.[16]

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Data Summary Table: Characteristic FT-IR Absorption Bands for Substituted Triazoles

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3200 | Present in N-unsubstituted triazoles.[14][15] |

| Aromatic C-H Stretch | 3000 - 3100 | From triazole ring and aryl substituents.[14] |

| C=N / N=N Stretch | 1400 - 1600 | Characteristic of the triazole ring.[1][14] |

| C-N Stretch | 1300 - 1380 | Within the triazole ring structure.[1] |

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of triazole derivatives by probing the electronic transitions between molecular orbitals. The absorption characteristics are highly dependent on the conjugation within the molecule.

Electronic Transitions in Triazoles

Substituted triazoles typically exhibit absorption bands in the UV region corresponding to:

-

π → π* Transitions: These high-energy transitions are characteristic of aromatic systems and are usually the most intense absorption bands.[18] Conjugation with other aromatic substituents can cause a bathochromic (red) shift to longer wavelengths.

-

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π* orbital. They are typically weaker in intensity and occur at longer wavelengths than π → π* transitions.[19]

The solvent can influence the position of these absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the triazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1x10⁻³ M).

-

Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution.[7] The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λₘₐₓ) for each transition.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Visualization of Spectroscopic Data Integration

Caption: Integrated workflow for triazole characterization.

Conclusion: A Multi-faceted Approach to Structural Certainty

The robust characterization of substituted triazoles is not achieved through a single technique but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural framework and isomer identification. Mass spectrometry confirms the molecular formula and offers clues to the molecule's stability and substructures. FT-IR rapidly verifies the presence of key functional groups and the integrity of the triazole ring. Finally, UV-Vis spectroscopy sheds light on the electronic properties of the system. By thoughtfully applying these techniques and understanding the causality behind the resulting data, researchers can proceed with confidence, knowing their molecular tools are precisely defined and ready for their intended application in drug discovery and materials innovation.

References

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Available at: [Link].

-

Al-Omary, F. A. M., El-Emam, A. A., & El-Gohary, A. R. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available at: [Link].

-

Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 88(5), 1491–1502. Available at: [Link].

-

ResearchGate. FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... Available at: [Link].

-

Schermerhorn, P. G., Golden, P. E., Krynitsky, A. J., & Leimkuehler, W. M. (2005). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Journal of AOAC INTERNATIONAL, 88(5), 1491-1502. Available at: [Link].

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link].

-

ResearchGate. Vibrational spectroscopy of triazoles and tetrazole. Available at: [Link].

-

Black, P. J., Heffernan, M. L., Lahey, F. N., & Spotswood, T. M. (1964). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 443-447. Available at: [Link].

-

The Journal of Physical Chemistry A. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link].

-

Taylor & Francis Online. NMR spectral, DFT and antibacterial studies of triazole derivatives. Available at: [Link].

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link].

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link].

-

ResearchGate. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl... Available at: [Link].

-

The Journal of Physical Chemistry A. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link].

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available at: [Link].

-

PubMed Central. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. Available at: [Link].

-

Journal of the Chemical Society B. The infrared spectra of 1,2,3-triazole N-oxides. Available at: [Link].

-

ResearchGate. Experimental (a)[20] and theoretical (b) IR spectra of triazole. Available at: [Link].

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link].

-

ResearchGate. Experimental UV-Visible spectra of 3,5-diamino-1,2,4- triazole Frontier... Available at: [Link].

-

PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link].

-

PubMed Central. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link].

-

and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. Available at: [Link].

-

PubMed. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Available at: [Link].

-

ResearchGate. Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... Available at: [Link].

-

IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link].

-

PubMed Central. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Available at: [Link].

-

International Research Journal of Education and Technology. COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link].

-

AJOL. SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link].

-

SciELO. Solvatochromism and Thermochromism of Fluconazole. Available at: [Link].

-

American Chemical Society. Method for Assigning Structure of 1,2,3-Triazoles. Available at: [Link].

-

PubMed. a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link].

-

The Journal of Chemical Physics. The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Available at: [Link].

-

University of Edinburgh Research Explorer. The electronic states of 1,2,3-triazole studied by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, and a comparison with >ab initio> configuration interaction methods. Available at: [Link].

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link].

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link].

-

ResearchGate. UV-vis spectra of triazole-containing brush polymers: (a)... Available at: [Link].

-

ResearchGate. (PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link].

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link].

-

MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available at: [Link].

-

ResearchGate. a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the... Available at: [Link].

-

Interpretation of mass spectra. Available at: [Link].

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. irjweb.com [irjweb.com]

- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijrpc.com [ijrpc.com]

- 16. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of pharmaceutical and materials science, substituted heterocyclic compounds are fundamental building blocks for innovation. This guide focuses on methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate, a molecule of significant interest due to its structural relation to key pharmaceutical intermediates. It is critical to establish at the outset that this specific chloro-substituted derivative is not widely characterized in publicly accessible scientific literature, and a dedicated CAS number has not been identified.

Therefore, this document adopts a dual-pronged scientific approach. Firstly, it provides a comprehensive, data-rich profile of the well-documented parent compound, methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) . Secondly, it leverages expert knowledge to project the physicochemical impact of the C3-chloro substitution, offering a predictive framework for researchers. This guide further outlines robust, field-proven methodologies for the synthesis and definitive characterization of this novel compound, ensuring a self-validating approach to its study.

Part 1: The Foundational Molecule - Methyl 1H-1,2,4-triazole-5-carboxylate

The parent compound, also known as methyl 1,2,4-triazole-3-carboxylate, serves as a vital intermediate in the synthesis of antiviral drugs, most notably Ribavirin.[1] Its well-documented properties provide an essential baseline for understanding its chlorinated analogue.

Physicochemical Properties

A summary of the key quantitative data for methyl 1H-1,2,4-triazole-5-carboxylate is presented below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source |

| CAS Number | 4928-88-5 | [1][2][3][4] |

| Molecular Formula | C₄H₅N₃O₂ | [2][3][4] |

| Molecular Weight | 127.10 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid/powder | [3][5] |

| Melting Point | 196-199 °C (decomposes) | [2][3] |

| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 125.5 °C (Predicted) | [3] |

| Purity | ≥98.0% (HPLC) | [5] |

Spectroscopic and Chromatographic Data

Structural elucidation of the parent compound is unequivocally established through standard spectroscopic techniques.

-

¹H NMR (DMSO-d₆, 400MHz): δ 3.85 (s, 3H, -OCH₃), 8.74 (s, 1H, C5-H), 14.68 (s, 1H, N-H). The spectrum is characterized by a sharp singlet for the methyl ester protons, a downfield singlet for the proton on the triazole ring, and a very broad singlet for the acidic N-H proton.

-

¹³C NMR (DMSO-d₆, 400MHz): δ 52.15 (-OCH₃), 145.19 (C5), 154.02 (C3), 160.36 (C=O).

-

Purity Analysis (HPLC): High-performance liquid chromatography is the standard method for assessing the purity of this compound, typically achieving ≥98.0%.[5]

Part 2: The Target Molecule - Analysis of this compound

While direct experimental data is unavailable, we can infer the properties of the target molecule by understanding the influence of a chlorine atom on the triazole ring system.

Predicted Physicochemical Properties

The introduction of a chlorine atom at the C3 position is expected to induce significant changes in the molecule's properties.

| Property | Predicted Change from Parent Compound | Rationale (Causality) |

| Molecular Weight | Increase to 161.55 g/mol | Addition of a chlorine atom (atomic weight ~35.45 amu) and removal of a hydrogen atom. |

| Melting Point | Likely Higher | The chlorine atom increases molecular weight and polarizability, potentially leading to stronger intermolecular dipole-dipole interactions and improved crystal lattice packing. |

| Acidity (pKa) | Lower pKa (More Acidic) | Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect delocalizes the negative charge on the triazole ring upon deprotonation of the N-H proton, stabilizing the conjugate base and thus increasing acidity.[6] |

| Solubility | Decreased in non-polar solvents; potentially slight increase in polar aprotic solvents | The introduction of the polar C-Cl bond increases the overall molecular dipole moment. However, the increased molecular size and hydrophobicity from the chlorine atom may decrease solubility in non-polar solvents. Solubility in polar solvents like DMSO or DMF might be comparable or slightly enhanced. |

| LogP | Higher | The addition of a halogen atom generally increases the lipophilicity of a molecule, resulting in a higher octanol-water partition coefficient (LogP).[6] |

| Spectroscopy | ¹H NMR: The C5-H signal would likely shift downfield due to the electron-withdrawing effect of the adjacent chlorine. ¹³C NMR: The C3 signal would be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative chlorine atom. | The inductive effect of chlorine alters the electron density around the nuclei in the ring, changing their chemical shifts. |

Proposed Synthetic Pathway

Synthesizing substituted 1,2,4-triazoles can be achieved through various routes.[7][8] A plausible pathway to this compound could start from the parent compound, methyl 1H-1,2,4-triazole-5-carboxylate, via electrophilic chlorination. However, a more robust and controllable method would involve building the ring with the chloro-substituent already in place. A logical, non-diazotization approach is outlined below, adapted from established methods for triazole synthesis.[9][10]

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices: This proposed pathway is advantageous because it avoids the use of potentially hazardous diazonium salts, which is a major safety concern in traditional triazole syntheses.[9] Starting with thiosemicarbazide and an oxalic acid derivative is a well-established route.[9] The final step, converting the thiol group to a chloro group, can be achieved with various chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), offering flexibility and control over the reaction.

Part 3: A Self-Validating Protocol for Characterization

For any novel compound, a rigorous and systematic characterization workflow is non-negotiable. This section provides the detailed methodologies required to validate the identity, purity, and key physicochemical properties of a newly synthesized batch of this compound.

Workflow for Synthesis, Purification, and Characterization

Caption: Comprehensive workflow for synthesis and validation.

Detailed Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from any starting materials, by-products, or isomers.

-

Protocol:

-

System: Agilent 1200 series or equivalent with a Diode-Array Detector (DAD).[11]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 220 nm and 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Validation: Purity is calculated based on the area percentage of the main peak. A pure sample should exhibit a single, sharp peak.

-

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Rationale: NMR provides definitive information about the chemical structure, connectivity, and chemical environment of atoms (¹H, ¹³C). It is essential for confirming the presence and position of the chloro-substituent.[12][13]

-

Protocol:

-

Instrument: Bruker 400 MHz spectrometer or equivalent.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time (e.g., 1024 scans) may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform HMBC and HSQC experiments to unequivocally assign proton and carbon signals and confirm connectivity, especially the C-Cl bond.[12]

-

C. Melting Point Determination

-

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically signifies a pure compound.

-

Protocol:

-

Instrument: Digital melting point apparatus (e.g., Stuart SMP10).

-

Sample Preparation: Load a small amount of the dry, crystalline solid into a capillary tube.

-

Measurement: Place the capillary in the apparatus and heat at a ramp rate of 2-5 °C/min for a preliminary measurement, then at 1 °C/min for an accurate determination.

-

Reporting: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Conclusion

While this compound remains a novel entity with limited published data, this guide provides a comprehensive framework for its scientific exploration. By leveraging the extensive data available for its parent compound, applying fundamental principles of physical organic chemistry, and adhering to the rigorous, self-validating experimental protocols detailed herein, researchers can confidently synthesize, characterize, and unlock the potential of this promising molecule.

References

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. ResearchGate. Available at: [Link]

-

1H-1,2,4-Triazole, 3-chloro-5-methyl-. NIST WebBook. Available at: [Link]

-

7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciELO. Available at: [Link]

-

N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. arkat usa. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.

-

Discovery of[11][14][15]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC - NIH. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. Available at: [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain University. Available at: [Link]

-

Methyl 1,2,4-triazole-3-carboxylate. GM Chemical. Available at: [Link]

- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.

-

Methyl 1-methyl-1H-[11][14][15]triazole-3-carboxylate. PubChem. Available at: [Link]

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.

Sources

- 1. Methyl 1,2,4-triazole-3-carboxylate | CAS 4928-88-5 | China Manufacturer [gmchemix.com]

- 2. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 1,2,4-Triazole-3-carboxylate | 4928-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Tautomeric Forms of Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The biological efficacy and physicochemical properties of substituted 1,2,4-triazoles are profoundly influenced by the phenomenon of prototropic tautomerism.[1][5] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of substituted 1,2,4-triazoles. We will delve into the structural nuances of the primary annular tautomers (1H, 2H, and 4H), elucidate the key experimental and computational methodologies for their characterization, and analyze the factors governing their tautomeric equilibrium. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, predict, and control the tautomeric behavior of this important class of heterocyclic compounds, ultimately enabling more rational and effective drug design.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a form of structural isomerism where isomers of a compound, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[6][7] Prototropic tautomerism, the most common form, involves the migration of a proton.[6] In the case of the 1,2,4-triazole ring, the position of a mobile proton on one of the three nitrogen atoms gives rise to three potential annular tautomers: the 1H, 2H, and 4H forms.[1][6][8]

The unsubstituted 1,2,4-triazole exists predominantly as the 1H-tautomer.[8] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[1][8] This tautomeric equilibrium is not merely an academic curiosity; it has profound implications for a molecule's properties, including its:

-

Biological Activity: The specific tautomeric form dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for its interaction with biological targets like enzymes and receptors.[1]

-

Physicochemical Properties: Tautomerism influences properties such as pKa, lipophilicity, and solubility, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Reactivity and Synthesis: The location of the proton affects the nucleophilicity and electrophilicity of the ring nitrogens, influencing the outcomes of synthetic reactions like alkylation and arylation.[10]

A thorough understanding of the tautomeric landscape of substituted 1,2,4-triazoles is therefore a cornerstone of rational drug design.[1]

The Annular Tautomers of Substituted 1,2,4-Triazoles

The three primary annular tautomers of a monosubstituted 1,2,4-triazole are depicted below. The nomenclature (1H, 2H, 4H) indicates the position of the migratory proton on the triazole ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Tautomer - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

CAS number for methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted 1,2,4-Triazole Carboxylates for Drug Discovery

This guide provides a comprehensive technical overview of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate and its parent compound, methyl 1H-1,2,4-triazole-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document explores the synthesis, chemical properties, and significant applications of these heterocyclic compounds, with a focus on their role as versatile building blocks in the creation of novel therapeutic agents.

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1] This scaffold is considered a "privileged" structure due to its ability to engage in a wide range of biological interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in enzymes.[1] Its metabolic stability and favorable pharmacokinetic properties have led to its incorporation into a multitude of clinically successful drugs, spanning antifungal, antiviral, anticancer, and anticonvulsant therapies.[1][2][3]

Within this important class of compounds, methyl 1H-1,2,4-triazole-3-carboxylate (CAS Number: 4928-88-5) stands out as a critical industrial intermediate.[4][5][6][7] Its primary claim to fame is its role as an essential precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication used to treat Hepatitis C and other viral infections.[4][8]

The subject of this guide, This compound , represents a next-generation derivative. While a specific CAS number for this exact substituted structure is not readily found in major chemical databases, its study is of significant interest. The introduction of a chlorine atom onto the triazole ring is a common medicinal chemistry strategy to modulate a molecule's physicochemical properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions (e.g., halogen bonding) with target proteins, potentially leading to increased potency and altered selectivity.

This guide will therefore provide a detailed examination of the well-documented parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, and use this as a foundation to discuss the synthesis and potential applications of its chlorinated analogue.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data below is for the well-characterized parent compound, methyl 1H-1,2,4-triazole-3-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 4928-88-5 | [5][6][7] |

| Molecular Formula | C₄H₅N₃O₂ | [5][6][9] |

| Molecular Weight | 127.10 g/mol | [5][9][10] |

| Appearance | White to off-white crystalline powder | [6][11] |

| Melting Point | 196-199 °C (decomposes) | [4][5][9] |

| Boiling Point | 283.9 °C at 760 mmHg (Predicted) | [11] |

| Solubility | Soluble in DMF and DMSO | [11] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

| InChI Key | QMPFMODFBNEYJH-UHFFFAOYSA-N | [9] |

| SMILES | COC(=O)c1nc[nH]n1 | [9] |

Note: Due to tautomerism, this compound is interchangeably named methyl 1H-1,2,4-triazole-3-carboxylate and methyl 1H-1,2,4-triazole-5-carboxylate.

Synthesis Methodologies: From Industrial Precursor to Novel Analogue

The synthesis of substituted 1,2,4-triazoles is a well-established field, with various methods developed to optimize yield, purity, and safety.

Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

Two primary routes dominate the synthesis of this key intermediate.

A. Traditional Diazotization Route (Caution Advised)

The historical industrial method begins with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The process involves the diazotization of the amino group using a nitrite source (e.g., sodium nitrite) in a strong acid, followed by removal of the resulting diazonium group. The final step is esterification of the carboxylic acid to yield the methyl ester.

-

Causality: This method is effective but carries significant safety risks. Diazonium salts are notoriously unstable and can be explosive, especially when isolated or in a dry state.[12] This hazard has led to a shift towards safer, alternative manufacturing processes.[12]

B. Non-Diazotization Route (Recommended for Safety)

A safer and more modern approach avoids the hazardous diazonium intermediate. One patented method involves using thiosemicarbazide and oxalic acid as starting materials.[8]

-

Workflow:

-

Condensation & Cyclization: Thiosemicarbazide reacts with oxalic acid in water to form an intermediate, which then undergoes an alkali-mediated ring closure to form a mercapto-triazole derivative.[8]

-

Desulfurization: The mercapto group is removed using an oxidizing agent like nitric acid.

-

Esterification: The resulting 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol under acidic catalysis to yield the final product.[8]

-

-

Expertise & Trustworthiness: This multi-step, one-pot reaction sequence is inherently safer and avoids the need for column chromatography, making it more scalable and industrially viable.[8]

Caption: Non-diazotization synthesis workflow.

Proposed Synthesis of this compound

To generate the target chlorinated analogue, one can start from a precursor that allows for the introduction of the chloro and carboxylate functionalities. A logical starting material is 3,5-diamino-1H-1,2,4-triazole.

-

Rationale: This approach leverages well-known Sandmeyer-type reactions to convert amino groups into other functionalities, providing a robust and versatile synthetic strategy.

Caption: Proposed synthesis of the chloro-derivative.

Detailed Protocol: Proposed Synthesis

The following is a detailed, self-validating protocol for the proposed synthesis of this compound.

Step 1: Synthesis of 3-Amino-5-chloro-1H-1,2,4-triazole

-

Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,5-diamino-1H-1,2,4-triazole in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at this temperature.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. Pour the mixture onto ice, collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the replacement of one amino group with a chlorine atom.

Step 2: Synthesis of 3-Chloro-5-cyano-1H-1,2,4-triazole

-

Diazotization: Suspend the 3-amino-5-chloro-1H-1,2,4-triazole from Step 1 in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of NaNO₂ dropwise.

-

Cyanation: Prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water. Neutralize the cold diazonium salt solution carefully with a base (e.g., sodium carbonate) and then add it to the cyanide solution.

-

Workup: Heat the mixture gently to complete the reaction. Cool, filter the product, and purify by recrystallization or column chromatography.

-

Validation: Infrared (IR) spectroscopy should show a characteristic nitrile (C≡N) stretch around 2230 cm⁻¹.

Step 3: Synthesis of this compound

-

Methanolysis: Reflux the 3-chloro-5-cyano-1H-1,2,4-triazole from Step 2 in a mixture of methanol and concentrated sulfuric acid (catalytic amount) for several hours.

-

Workup: Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Final Validation: The final product should be characterized by ¹H NMR (expecting a singlet for the methyl ester protons around 3.9 ppm), ¹³C NMR, high-resolution mass spectrometry (HRMS) to confirm the exact mass, and HPLC to determine purity.

Applications in Drug Discovery and Agrochemicals

The utility of these compounds stems from the versatile reactivity of the triazole core and its substituents.

-

Antiviral Agents: As established, the parent compound is a direct precursor to Ribavirin.[4] The chlorinated analogue serves as a valuable scaffold for creating new nucleoside and non-nucleoside analogues with potentially improved activity against a range of viruses, including influenza, RSV, and emerging viral threats. The chlorine atom can enhance binding affinity in the target active site.

-

Antifungal Agents: The 1,2,4-triazole nucleus is famously present in azole antifungals like fluconazole and itraconazole, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][3] this compound is an ideal starting point for synthesizing novel antifungal candidates.

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate the 1,2,4-triazole moiety. The chloro- and carboxylate- groups provide two distinct points for chemical modification, allowing for the rapid generation of compound libraries for screening against various cancer targets.

-

Agrochemicals: These compounds are also used as building blocks for fungicides and herbicides, protecting crops and improving agricultural yields.[6] The stability of the triazole ring ensures longevity in field applications.

Safety and Handling

Based on the safety data for the parent compound, the following precautions should be observed when handling methyl 1H-1,2,4-triazole-3-carboxylate and its derivatives.

-

Hazard Classification: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Use in a well-ventilated area or under a chemical fume hood.[13][14] For handling powders, a dust mask is recommended.

-